molecular formula C16H16N2O2 B365919 3-[(3-Phenylpropanoyl)amino]benzamide CAS No. 895780-00-4

3-[(3-Phenylpropanoyl)amino]benzamide

Cat. No.: B365919
CAS No.: 895780-00-4
M. Wt: 268.31g/mol
InChI Key: RLQXZKMXRHRUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Phenylpropanoyl)amino]benzamide is a benzamide derivative featuring a 3-phenylpropanoyl group attached to the amino position of the benzamide core. Benzamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes, receptors, and nucleic acids. The 3-phenylpropanoyl substituent introduces both hydrophobicity and steric bulk, which may influence binding affinity and selectivity.

Properties

CAS No.

895780-00-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31g/mol

IUPAC Name

3-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C16H16N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,20)(H,18,19)

InChI Key

RLQXZKMXRHRUQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents: The 3-phenylpropanoyl group in the target compound enhances hydrophobic interactions with target proteins, as seen in kinase inhibitors .
  • Hydrogen-Bonding Motifs: Hydroxyl or sulfonamide groups () facilitate interactions with polar amino acids or nucleic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.